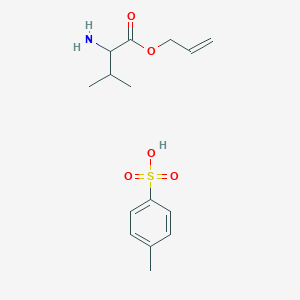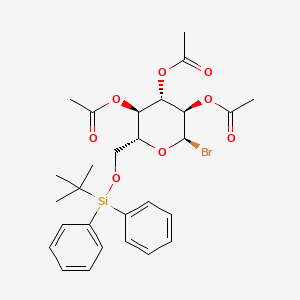
4,6-dichloro-1-methyl-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 1, and a carboxylic acid group at position 2 on the indole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The introduction of chlorine atoms can be achieved through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride. The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
化学反应分析
Types of Reactions
4,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
4,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: Studying the biological activity of indole derivatives and their interactions with biological targets.
Medicine: Investigating potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,6-dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-methyl-1H-indole: Lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.
4,6-Dichloro-1H-indole-2-carboxylic acid: Lacks the methyl group at position 1, which may affect its binding affinity and specificity.
1-Methyl-1H-indole-2-carboxylic acid: Lacks the chlorine atoms, which can significantly impact its reactivity and biological properties.
Uniqueness
4,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid is unique due to the combination of chlorine atoms, a methyl group, and a carboxylic acid group on the indole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C10H7Cl2NO2 |
|---|---|
分子量 |
244.07 g/mol |
IUPAC 名称 |
4,6-dichloro-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c1-13-8-3-5(11)2-7(12)6(8)4-9(13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI 键 |
WKLAICDANIKXHY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC2=C1C=C(C=C2Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13896692.png)
![6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896695.png)







![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13896765.png)



